molecular formula C7H13NO B15326697 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine

2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine

Cat. No.: B15326697
M. Wt: 127.18 g/mol
InChI Key: PWTRQPJJYLYYDT-UHFFFAOYSA-N
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Description

2-Oxabicyclo[221]heptan-4-ylmethanamine is a bicyclic amine compound with a unique structure that includes an oxygen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that can be further utilized in synthetic applications .

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine is unique due to its amine functionality, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for the design of bioactive molecules .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-4-ylmethanamine

InChI

InChI=1S/C7H13NO/c8-4-7-2-1-6(3-7)9-5-7/h6H,1-5,8H2

InChI Key

PWTRQPJJYLYYDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1OC2)CN

Origin of Product

United States

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